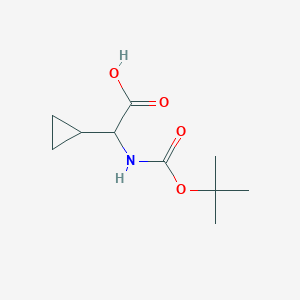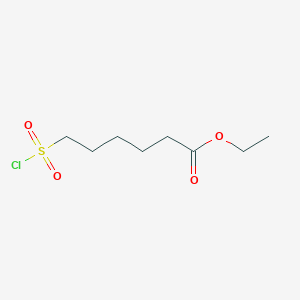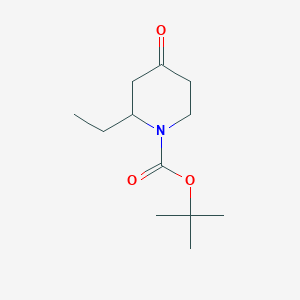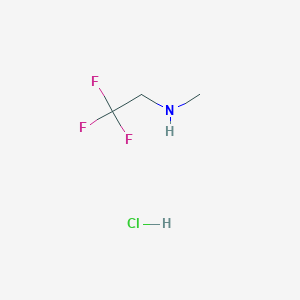
Acide 3-formyl-1H-indole-6-carboxylique
Vue d'ensemble
Description
3-Formyl-1H-indole-6-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Indole derivatives are known for their presence in various pharmacologically active compounds, and modifications on the indole scaffold can lead to substances with diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water, which is an efficient method for the synthesis of 3-substituted indoles . Another approach involves the transformation of 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, condensation, reduction, and the Vilsmeier-Haack reaction to yield 3-formylindole-7-carboxylic acid . Although this is not the exact target molecule, the methodology could potentially be adapted for the synthesis of 3-formyl-1H-indole-6-carboxylic acid.
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction and infrared spectroscopy. For instance, indole-3-carboxylic acid forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers and is linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, indole-2-carboxylic acid molecules form planar ribbons held together by intermolecular hydrogen bonds . These structural motifs are crucial for understanding the reactivity and interaction of indole carboxylic acids.
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions. The aza-Friedel-Crafts reaction mentioned earlier is an example of how indole derivatives can be functionalized . Additionally, the transformation of sulfomethyl groups to formyl functions in indole-2-carboxylates indicates the versatility of indole carboxylic acids in chemical synthesis . The hydroxylation of indole-3-carboxylic acid has also been studied, showing the formation of hydroxyindole-3-carboxylic acids, which are important in biology and medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure affects their solubility and melting points . The electronic properties of the substituents on the indole ring, such as formyl or carboxyl groups, can impact the acidity, basicity, and reactivity of these compounds. The study of these properties is essential for the development of indole-based drugs and for understanding their mechanism of action .
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de l'acide 3-formyl-1H-indole-6-carboxylique, en mettant l'accent sur les applications uniques :
Inhibiteurs de la ligase MurD d'E. coli
Ce composé sert de réactif pour la préparation d'inhibiteurs à base d'acide D-glutamique de la ligase MurD d'E. coli, une enzyme impliquée dans la synthèse de la paroi cellulaire bactérienne. L'inhibition de cette enzyme peut conduire au développement de nouveaux agents antibactériens .
Inhibiteurs de la kinase des cellules T inductible par l'interleukine-2
Il est utilisé dans la synthèse d'indolylindazoles et d'indolylpyrazolopyridines, qui agissent comme inhibiteurs de la kinase des cellules T inductible par l'interleukine-2 (ITK). Les inhibiteurs de l'ITK ont des applications thérapeutiques potentielles dans le traitement des maladies auto-immunes et de certains types de cancer .
Inhibiteurs de la voie Hedgehog
Le composé est un réactif pour la création de conjugués amides avec le kétoprofène, qui sont des inhibiteurs de la transcription médiée par Gli1 dans la voie de signalisation Hedgehog. Cette voie est essentielle dans divers processus de développement, et sa dysrégulation est impliquée dans le cancer .
Immunomodulateurs anticancéreux
En tant que réactif pour la synthèse d'inhibiteurs de la tryptophane dioxygénase, il a des applications potentielles en tant qu'immunomodulateur anticancéreux. Ces inhibiteurs peuvent moduler le système immunitaire pour cibler les cellules cancéreuses plus efficacement .
Agents antifongiques
Le composé est utilisé pour la préparation énantiosélective d'agents antifongiques. Le développement de nouveaux médicaments antifongiques est crucial en raison de la résistance croissante aux traitements existants .
Inhibiteurs de la BACE-1
Il sert de réactif pour la synthèse d'inhibiteurs d'hydroxyethylamine d'indole et de 7-azaindole-1,3-dicarboxamide de la BACE-1 (bêta-sécrétase 1). Les inhibiteurs de la BACE-1 sont étudiés pour leur potentiel à traiter la maladie d'Alzheimer en réduisant la formation de plaques amyloïdes .
Défense des pathogènes dans les plantes
Les métabolites secondaires indoliques, y compris les dérivés de ce composé, jouent un rôle important dans la défense des pathogènes chez les plantes crucifères. Ils sont synthétisés à partir du tryptophane et sont impliqués dans l'immunité des plantes .
Activité herbicide
De nouveaux dérivés de l'acide indole-3-carboxylique, apparentés à ce composé, ont été conçus et synthétisés en tant qu'antagonistes de la protéine réceptrice aux auxines TIR1. Ces composés ont été évalués pour leur activité herbicide, offrant une nouvelle approche de la lutte contre les mauvaises herbes .
Chaque application représente un domaine unique où l'this compound joue un rôle crucial, démontrant sa polyvalence et son importance dans la recherche scientifique.
MilliporeSigma - Acide indole-6-carboxylique MilliporeSigma - 3-Formyl-1H-indole-5-carbonitrile Voie de biosynthèse des dérivés de l'indole Activité herbicide des dérivés de l'indole
Safety and Hazards
Mécanisme D'action
- The primary targets of 3-formyl-1H-indole-6-carboxylic acid are not explicitly documented in the literature I found. However, indole derivatives, in general, have diverse biological activities due to their interactions with various receptors and enzymes . Further research would be needed to identify specific targets for this compound.
- Generally, indole derivatives can modulate enzymatic activity, receptor binding, and signal transduction pathways. They may act as agonists, antagonists, or allosteric modulators .
- Generally, the ADME (absorption, distribution, metabolism, and excretion) properties of indole derivatives influence their bioavailability. Factors like solubility, lipophilicity, and metabolic stability play a crucial role .
- The molecular and cellular effects of 3-formyl-1H-indole-6-carboxylic acid remain elusive. However, indole derivatives exhibit a wide range of activities, including antiviral, anti-inflammatory, and anticancer effects .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Propriétés
IUPAC Name |
3-formyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-4-11-9-3-6(10(13)14)1-2-8(7)9/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGKSIBZRFCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887576-06-9 | |
| Record name | 3-formyl-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










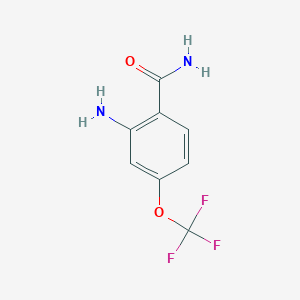

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
